molecular formula C5H5ClN2O2 B1258482 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid CAS No. 173841-02-6

3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B1258482
CAS No.: 173841-02-6
M. Wt: 160.56 g/mol
InChI Key: CSKGTUGORXMNNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Biochemical Analysis

Biochemical Properties

3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been identified to interact with enzymes such as D-amino acid oxidase, which is involved in the oxidative deamination of D-amino acids. The interaction between this compound and D-amino acid oxidase is characterized by the binding of the compound to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to a decrease in the production of reactive oxygen species, which are byproducts of the enzyme’s activity .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the type of cells being studied. In neuronal cells, for instance, the compound has been shown to protect against oxidative stress by inhibiting D-amino acid oxidase. This protection is achieved through the reduction of reactive oxygen species, which can cause cellular damage. Additionally, this compound has been observed to influence cell signaling pathways, particularly those involved in the response to oxidative stress .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through enzyme inhibition. The compound binds to the active site of D-amino acid oxidase, preventing the enzyme from catalyzing the oxidative deamination of D-amino acids. This binding interaction is facilitated by the presence of the chlorine atom and the carboxylic acid group, which enhance the compound’s affinity for the enzyme’s active site. The inhibition of D-amino acid oxidase by this compound leads to a decrease in the production of reactive oxygen species and subsequent protection against oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, with a half-life that allows for prolonged studies. It is subject to degradation over extended periods, particularly when exposed to light and heat. Long-term studies have shown that the protective effects of this compound against oxidative stress can persist for several days, although the compound’s efficacy may diminish as it degrades .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, the compound has been shown to effectively inhibit D-amino acid oxidase and protect against oxidative stress without causing significant adverse effects. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These toxic effects are likely due to the accumulation of the compound in the liver and kidneys, where it can interfere with normal cellular functions .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to the metabolism of D-amino acids. The compound interacts with D-amino acid oxidase, inhibiting its activity and thereby affecting the metabolic flux of D-amino acids. This inhibition can lead to changes in the levels of various metabolites, including a decrease in the production of reactive oxygen species. Additionally, this compound may be metabolized by other enzymes, although the specific pathways involved have not been fully elucidated .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. The compound’s relatively low molecular weight and hydrophilic nature facilitate its diffusion across cell membranes. Once inside the cell, this compound can bind to proteins such as albumin, which aids in its distribution throughout the body. The compound’s distribution is also influenced by its affinity for specific tissues, with higher concentrations observed in the liver and kidneys .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with D-amino acid oxidase. The compound’s localization is influenced by its ability to diffuse across cell membranes and its affinity for the enzyme’s active site. Additionally, this compound may undergo post-translational modifications that affect its targeting to specific cellular compartments. These modifications can include phosphorylation or acetylation, which can alter the compound’s activity and function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the reaction of 3-chloro-1-methylpyrazole with suitable carboxylating agents under controlled conditions. One common method includes the use of ethyl bromoacetate in the presence of a base to form the desired carboxylic acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Comparison with Similar Compounds

Uniqueness: 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to induce systemic acquired resistance in plants without direct antimicrobial activity sets it apart from other similar compounds .

Properties

IUPAC Name

5-chloro-2-methylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O2/c1-8-3(5(9)10)2-4(6)7-8/h2H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSKGTUGORXMNNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90596987
Record name 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90596987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173841-02-6
Record name 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=173841-02-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90596987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate (6.0 g, 34.4 mmol) in dioxane (10 ml) was added H2O (10 ml) and LiOH (1.65 g, 68.7 mmol). After stirring for 16 h, the reaction mixture was washed with CH2Cl2 and then the aqueous phase acidified by drop wise addition of conc. HCl. The resulting residue was filtered off, washed with water and dried to yield the title compound (5.0 g, 91%). [1H-NMR (DMSO-d6, 360 MHz) δ 13.77 (br. s, 1H), 6.88 (d, 1H), 4.05 (s, 3H); HPLC-MS RtJ=0.47 min; [M+H]+=160.9, 163.0]
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
1.65 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid
Reactant of Route 2
3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid
Reactant of Route 3
Reactant of Route 3
3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid
Reactant of Route 4
Reactant of Route 4
3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid
Reactant of Route 5
Reactant of Route 5
3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid
Reactant of Route 6
3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid
Customer
Q & A

Q1: How does 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid (CMPA) exert its effects on plants? Does it directly target pathogens?

A: CMPA does not directly target pathogens like bacteria or fungi. Instead, it acts as a plant activator, triggering the plant's own defense mechanisms, specifically Systemic Acquired Resistance (SAR) [, , ]. This means that CMPA stimulates the plant's immune system to better defend itself against a broad spectrum of pathogens, rather than directly inhibiting the pathogens themselves.

Q2: What is the evidence that CMPA induces Systemic Acquired Resistance (SAR) in plants?

A2: Several lines of evidence point to CMPA's role as a SAR inducer:

  • Disease resistance: CMPA application protects plants from various bacterial and fungal diseases, including rice blast (caused by Pyricularia oryzae), bacterial leaf blight in rice (caused by Xanthomonas oryzae pv. oryzae), and diseases in Arabidopsis thaliana caused by Pseudomonas syringae, Colletotrichum higginsianum, and Botrytis cinerea [, , , ]. Importantly, this protection occurs without CMPA showing any direct antimicrobial activity against these pathogens.
  • Gene expression: CMPA treatment leads to the upregulation of SAR marker genes like PR1, PR2, and PR5 in Arabidopsis []. These genes are known to be involved in the plant's defense response.
  • Salicylic acid pathway: CMPA's effects on disease resistance and gene expression are dependent on the salicylic acid (SA) signaling pathway, a crucial component of SAR [, ]. Studies in Arabidopsis mutants deficient in SA biosynthesis or perception show that CMPA's effects are abolished or diminished, indicating its reliance on this pathway.

Q3: How does the structure of CMPA relate to its activity as a SAR inducer? Are there any specific structural features crucial for its activity?

A3: While detailed structure-activity relationship (SAR) studies for CMPA as a plant activator are limited in the provided literature, some insights can be drawn:

  • Pyrazole ring: The core pyrazole ring appears essential for activity [].
  • Carboxylic acid group: The presence of a carboxyl group at the 5-position of the pyrazole ring is crucial for CMPA's anti-rice blast activity [].
  • Halogen substitution: A halogen atom, specifically chlorine or bromine, at the 3-position enhances the activity []. This suggests that electronic effects and possibly interactions with a biological target are influenced by this substitution.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.